Cas no 93501-85-0 (N-(2-methoxyethyl)methanesulfonamide)

N-(2-methoxyethyl)methanesulfonamide is a sulfonamide derivative characterized by its methoxyethyl functional group, which enhances solubility and reactivity in various organic and aqueous systems. This compound is valued for its stability and versatility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the sulfonamide moiety, make it suitable for applications in drug design, particularly in modifying pharmacokinetic properties. The methoxyethyl chain further contributes to improved solubility, facilitating its use in formulations requiring polar solvents. The compound’s well-defined chemical properties ensure consistent performance in synthetic pathways, making it a reliable choice for research and industrial applications.
N-(2-methoxyethyl)methanesulfonamide structure
93501-85-0 structure
Product Name:N-(2-methoxyethyl)methanesulfonamide
CAS No:93501-85-0
MF:C4H11NO3S
MW:153.200040102005
CID:2817069
Update Time:2025-05-21

N-(2-methoxyethyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyethyl)methanesulfonamide
    • Methanesulfonamide, N-(2-methoxyethyl)-
    • N-(2-Methoxy-ethyl)-methanesulfonamide
    • Inchi: 1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3
    • InChI Key: JFSYLINYOHTYGG-UHFFFAOYSA-N
    • SMILES: S(C)(NCCOC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 146
  • XLogP3: -0.8
  • Topological Polar Surface Area: 63.8

N-(2-methoxyethyl)methanesulfonamide Pricemore >>

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N-(2-methoxyethyl)methanesulfonamide Related Literature

Additional information on N-(2-methoxyethyl)methanesulfonamide

N-(2-Methoxyethyl)Methanesulfonamide: A Comprehensive Overview

N-(2-Methoxyethyl)Methanesulfonamide, also known by its CAS No. 93501-85-0, is a versatile organic compound with significant applications in various fields. This compound, often abbreviated as NME or N-(2-methoxyethyl)methanesulfonamide, belongs to the class of sulfonamides and is widely recognized for its unique chemical properties and functional groups. The molecule consists of a methanesulfonamide group attached to a 2-methoxyethyl chain, making it a valuable intermediate in organic synthesis.

The methanesulfonamide group in this compound plays a crucial role in its reactivity and stability. Sulfonamides are known for their ability to act as leaving groups in substitution reactions, which makes N-(2-Methoxyethyl)Methanesulfonamide an ideal candidate for use in nucleophilic substitutions. Additionally, the methoxy group present in the 2-methoxyethyl chain introduces electron-donating effects, enhancing the compound's solubility and reactivity under specific conditions.

Recent studies have highlighted the potential of N-(2-Methoxyethyl)Methanesulfonamide in drug discovery and development. Researchers have explored its role as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has led to its use in designing more efficient drug candidates with improved bioavailability and reduced toxicity.

In the field of agrochemicals, N-(2-Methoxyethyl)Methanesulfonamide has shown promise as an intermediate in the synthesis of herbicides and insecticides. Its ability to form stable intermediates during synthesis has made it a preferred choice for chemists working on environmentally friendly agricultural solutions. Furthermore, its application in polymer chemistry has been explored, particularly in the development of biodegradable polymers with enhanced mechanical properties.

The synthesis of N-(2-Methoxyethyl)Methanesulfonamide typically involves a two-step process: the formation of methanesulfonamide followed by alkylation with 2-methoxyethyl chloride or bromide. This method ensures high purity and yield, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing reaction times and minimizing waste generation.

From a structural standpoint, the compound exhibits a planar geometry around the sulfonamide group, which influences its interaction with biological systems. Computational studies using molecular docking have revealed that N-(2-Methoxyethyl)Methanesulfonamide can bind effectively to various protein targets, suggesting its potential as a lead compound in medicinal chemistry.

In conclusion, N-(2-Methoxyethyl)Methanesulfonamide (CAS No. 93501-85-0) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and versatility make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing modern chemistry.

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